molecular formula C20H12ClFN6O B2820635 N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide CAS No. 1376447-41-4

N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide

Cat. No. B2820635
CAS RN: 1376447-41-4
M. Wt: 406.81
InChI Key: CPIILYWVODPRTL-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a chloro-fluorophenyl group, a cyano group, and an imidazole-pyridine group. These groups suggest that the compound may have interesting chemical and biological properties .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core imidazole-pyridine group, followed by the addition of the chloro-fluorophenyl and cyano groups. The exact synthetic route would depend on the specific reagents and conditions used .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the imidazole-pyridine group suggests that the compound may have aromatic properties, while the chloro-fluorophenyl and cyano groups could introduce additional elements of polarity and reactivity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the cyano group could undergo reactions such as hydrolysis or reduction, while the chloro-fluorophenyl group could participate in electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its solubility, melting point, and acidity, would be influenced by its molecular structure. For example, the presence of the polar cyano group and the aromatic imidazole-pyridine group could enhance its solubility in polar solvents .

Safety And Hazards

The safety and hazards associated with this compound would depend on its specific biological activity. As with any chemical compound, appropriate precautions should be taken when handling it to avoid exposure .

properties

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-cyano-3-(2-imidazol-1-ylimidazo[1,2-a]pyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClFN6O/c21-15-10-14(4-5-16(15)22)25-20(29)13(11-23)9-17-19(27-8-6-24-12-27)26-18-3-1-2-7-28(17)18/h1-10,12H,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPIILYWVODPRTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC(=C(N2C=C1)C=C(C#N)C(=O)NC3=CC(=C(C=C3)F)Cl)N4C=CN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClFN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-fluorophenyl)-2-cyano-3-[2-(1H-imidazol-1-yl)imidazo[1,2-a]pyridin-3-yl]prop-2-enamide

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